methanone CAS No. 585567-84-6](/img/structure/B3015870.png)

[4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

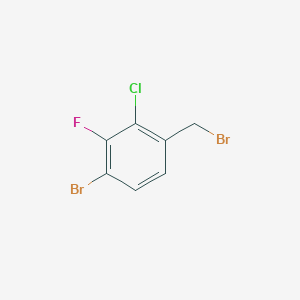

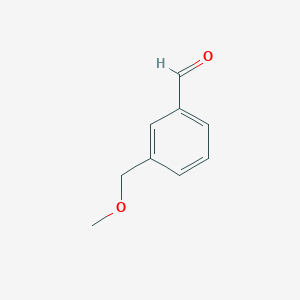

4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone, also known as 4-CPM, is a novel small molecule that has been the subject of research in recent years. It is an analogue of the popular drug piperazine, and has been studied for its potential applications in scientific research. 4-CPM is a white crystalline solid with a molecular weight of 350.3 g/mol and a melting point of 60-62°C. It is soluble in water and ethanol, and has been found to be stable under a variety of conditions.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Researchers synthesized hybrid molecules by combining it with norfloxacin, a quinolone antibiotic. These hybrids were designed to enhance antibacterial effects and combat quinolone-resistant bacterial strains. Additionally, the thiazolidinedione moiety aimed to prevent biofilm formation, making these compounds promising candidates for combating infections .

Antifungal Potential

While the primary focus has been on antibacterial effects, some studies have explored the antifungal activity of related piperazine derivatives. However, specific investigations involving 4-(4-Aminophenyl)piperazin-1-ylmethanone are limited .

DNA Gyrase Inhibition

The compound’s structural features suggest potential interactions with DNA gyrase, a bacterial enzyme crucial for DNA replication and repair. Inhibition of DNA gyrase disrupts bacterial growth, making this an interesting avenue for further exploration .

Anti-Biofilm Properties

Biofilms play a significant role in bacterial persistence and resistance. Researchers have evaluated the ability of these compounds to inhibit biofilm formation, particularly against Gram-positive strains. The thiazolidinedione component contributes to this anti-biofilm activity .

Molecular Docking Studies

Computational docking studies have been employed to understand the binding interactions between the compound and its target enzymes. These studies provide insights into the compound’s mode of action and potential advantages over the parent molecule, norfloxacin .

Future Therapeutic Applications

Given its multifaceted properties, further research may uncover additional therapeutic applications beyond antimicrobial effects. These could include antitumor, antiviral, or antidepressant activities, as observed in related piperazine derivatives .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes .

Mode of Action

It’s known that the compound can form hydrogen bonds with certain amino acids in the active site of enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been associated with inflammation processes .

Pharmacokinetics

Similar compounds have been shown to be absorbed and distributed in the body, metabolized, and then excreted .

Result of Action

Similar compounds have been associated with anti-inflammatory effects .

Propriétés

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHXPJBIXPWCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Aminophenyl)piperazin-1-yl](4-chlorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclopropyl-N-[(2-propan-2-yloxypyridin-4-yl)methyl]propanamide](/img/structure/B3015789.png)

![(cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3015792.png)

![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)

![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)